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Compound of Interest

Compound Name: 5-lodo-pyridine-2-carbaldehyde

Cat. No.: B15095468

Executive Summary & Strategic Significance

5-lodo-pyridine-2-carbaldehyde represents a high-value pharmacophore intermediate.[1] Its
structural uniqueness lies in the interplay between the electrophilic iodine at the C5 position
and the nucleophilic nitrogen at N1. Unlike simple pyridine derivatives, this molecule possesses
dual functionality for directed assembly:

e Halogen Bonding (XB): The C5-1 bond exhibits a significant positive electrostatic potential
cap (sigma-hole), making it a potent XB donor.[1]

o Coordination/Hydrogen Bonding: The N1 nitrogen and the carbonyl oxygen (C2-CHO) act as
competing Lewis base acceptors.

Understanding the solid-state arrangement of this molecule is not merely about atomic
coordinates; it is about mapping the interaction landscape that dictates its binding affinity in
protein pockets or its stability in co-crystals.

Experimental Workflow: From Synthesis to CIF

The following workflow ensures high-fidelity structural data, minimizing common pitfalls such as
twinning or solvent disorder.

Phase A: Crystal Growth Strategy
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The aldehyde moiety is susceptible to oxidation (forming 5-iodopicolinic acid) and hydration
(forming gem-diols).[1] Crystallization protocols must mitigate these risks.

Protocol 1: Slow Evaporation (Preferred)

Solvent Selection: Use non-protic, moderately polar solvents to avoid competing H-bond
formation.[1] Acetonitrile (MeCN) or Dichloromethane (DCM)/Hexane mixtures are ideal.

e Concentration: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45
pum PTFE syringe filter to remove nucleation sites.[1]

o Environment: Place in a vibration-free, dark environment (to prevent photo-deiodination) at
4°C.

o Harvesting: Crystals typically appear as colorless to pale yellow prisms within 48-72 hours.

[1]

Phase B: X-Ray Data Collection[1]

o Temperature: Collect data at 100 K using a Cryostream. Low temperature is non-negotiable
to reduce thermal motion of the heavy iodine atom, which otherwise causes "smearing"” of
electron density and artificially shortens the observed C-I bond.

o Absorption Correction: lodine has a high absorption coefficient (

). A multi-scan absorption correction (e.g., SADABS) is critical to prevent systematic errors in
intensity data.

Phase C: Refinement Logic

e Space Group Determination: Expect monoclinic or triclinic systems (common for planar
aromatics).

o Disorder Check: The aldehyde group can exhibit rotational disorder (syn/anti relative to N1).
Model this using split positions if electron density suggests >15% occupancy of the minor
conformer.

Structural Analysis: The Core Logic
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Once the structure is solved, the analysis must focus on the supramolecular motifs driven by
the lodine atom.

Molecular Conformation

The orientation of the aldehyde carbonyl relative to the pyridine ring is governed by dipole
minimization and weak C-H...O interactions.

e Syn-conformation: Carbonyl oxygen points toward N1.[1] (Less likely due to dipole
repulsion).

» Anti-conformation: Carbonyl oxygen points away from N1.[1] (More likely, often stabilized by
a C3-H...O intramolecular contact).[1]

The Halogen Bond (XB) Network

This is the primary feature of interest. In the crystal lattice, 5-iodopyridine derivatives typically
form infinite chains driven by C-I...N interactions.[1]

e Metric 1: The

Ratio:
Avalue
indicates a halogen bond. Strong interactions in this class often show
(Distance ~ 2.8 - 3.0 A).[1]

e Metric 2: Linearity: The C-I...N angle should be close to 180° (typically
) to maximize overlap between the iodine

orbital and the nitrogen lone pair.

Quantitative Data Summary (Expected Values)
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Parameter Expected Range Structural Significance
C5-1 Bond Length 2.08-2.10A Standard aromatic C-1 bond.[1]
) Diagnostic of Halogen Bonding
C-I...N Distance 2.80-3.10 A )
(Sum of vdW radii = 3.53 A).[1]
High directionality confirms
C-1...N Angle 170° - 180° _ _ _
sigma-hole interaction.[1]
) Conjugation with pyridine ring.
Aldehyde Torsion 0° - 15° (Planar)

[1]

Visualizing the Interaction Logic

The following diagram illustrates the competing forces and the logical flow of the structural

analysis.
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Caption: Interaction map showing the dominance of the C-I...N halogen bond in defining the
crystal packing, with the aldehyde oxygen playing a secondary steering role.

Detailed Experimental Protocols
Protocol A: Synthesis Verification (Pre-Crystallization)

Before attempting crystal growth, purity must be verified to ensure the absence of 5-
iodopicolinic acid.

e TLC: Silica gel, 30% EtOAc in Hexane.[1] Aldehyde
; Acid
(streaking).
e 1H NMR (CDCI3): Check for the aldehyde proton singlet at

ppm. Absence of broad -COOH peak at >11 ppm confirms purity.[1]

Protocol B: Data Reduction & Refinement

 Integration: Use SAINT or CrysAlisPro.[1] Set the integration box size to accommodate the
strong scattering of lodine.

e Phasing: Use Intrinsic Phasing (SHELXT). The heavy atom (I) will drive the solution.
e Refinement (SHELXL):
o Refine lodine anisotropically first.[1]

o Add Hydrogens in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for
methyl if present, HFIX 10 for aldehyde).

o Weighting Scheme: Adjust the weighting scheme (WGHT) in the final cycles to flatten the
variance (Goodness of Fit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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